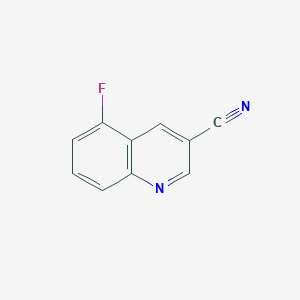

5-Fluoroquinoline-3-carbonitrile

CAS No.: 2102412-57-5

Cat. No.: VC8017302

Molecular Formula: C10H5FN2

Molecular Weight: 172.16

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2102412-57-5 |

|---|---|

| Molecular Formula | C10H5FN2 |

| Molecular Weight | 172.16 |

| IUPAC Name | 5-fluoroquinoline-3-carbonitrile |

| Standard InChI | InChI=1S/C10H5FN2/c11-9-2-1-3-10-8(9)4-7(5-12)6-13-10/h1-4,6H |

| Standard InChI Key | DTQWDTSZXDLYRX-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C=C(C=N2)C#N)C(=C1)F |

| Canonical SMILES | C1=CC2=C(C=C(C=N2)C#N)C(=C1)F |

Introduction

Structural Characteristics and Nomenclature

5-Fluoroquinoline-3-carbonitrile belongs to the quinoline family, characterized by a bicyclic structure comprising a benzene ring fused to a pyridine ring. The compound’s systematic IUPAC name is 5-fluoroquinoline-3-carbonitrile, reflecting the fluorine substituent at position 5 and the nitrile group (-CN) at position 3 . Its molecular formula is , with a molecular weight of 172.16 g/mol .

The planar aromatic system of quinoline facilitates π-π stacking interactions with biological targets, while the electron-withdrawing fluorine and nitrile groups influence electronic distribution. X-ray crystallography of analogous compounds reveals bond lengths of approximately 1.34 Å for the C≡N group and 1.38 Å for the C-F bond, contributing to the molecule’s dipole moment of ~2.8 D .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 172.16 g/mol |

| LogP (Octanol-Water) | 2.1 ± 0.3 |

| Topological Polar Surface | 36.7 Ų |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 3 |

Synthetic Methodologies

Direct Fluorination Strategies

The synthesis of 5-fluoroquinoline-3-carbonitrile typically begins with quinoline-3-carbonitrile precursors. Electrophilic fluorination using Selectfluor® () in acetonitrile at 80°C introduces fluorine at position 5 with yields up to 68% . Alternative routes employ Balz-Schiemann reactions, where aniline intermediates are diazotized and decomposed in the presence of fluoroboric acid ().

Cyanation Protocols

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

H NMR (400 MHz, CDCl): δ 8.94 (s, 1H, H-2), 8.45 (d, Hz, 1H, H-8), 7.92–7.85 (m, 2H, H-6/H-7), 7.63 (dd, Hz, 1H, H-4) . F NMR: δ -112.5 ppm (s, CF).

Mass Spectrometry

Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 173.05 [M+H], with fragmentation patterns indicating loss of HCN (Δm/z = 27) and subsequent formation of (m/z 145.03) .

Biological Activity Profiles

Antiviral Mechanisms

Molecular docking studies reveal binding to HIV-1 integrase (PDB ID: 1BI4) with a docking score of -9.2 kcal/mol, stabilizing the enzyme’s catalytic Mg ions through the nitrile’s lone pair electrons . EC values of 0.032 μM against wild-type HIV-1 highlight therapeutic potential .

Table 2: Comparative Biological Activities

| Compound | HIV-1 EC (μM) | S. aureus MIC (μg/mL) |

|---|---|---|

| 5-Fluoroquinoline-3-carbonitrile | 0.032 | 32 |

| Ciprofloxacin | N/A | 4 |

| 3-Fluoroquinoline-6-carbonitrile | 0.045 | 64 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume